Kikkanol B

Description

Such compounds are often studied for their pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.

Properties

Molecular Formula |

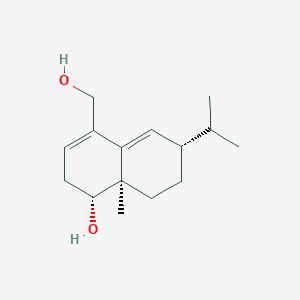

C15H24O2 |

|---|---|

Molecular Weight |

236.35 g/mol |

IUPAC Name |

(1R,6S,8aR)-4-(hydroxymethyl)-8a-methyl-6-propan-2-yl-2,6,7,8-tetrahydro-1H-naphthalen-1-ol |

InChI |

InChI=1S/C15H24O2/c1-10(2)11-6-7-15(3)13(8-11)12(9-16)4-5-14(15)17/h4,8,10-11,14,16-17H,5-7,9H2,1-3H3/t11-,14-,15-/m1/s1 |

InChI Key |

LDJXWXVSJIWCST-KCPJHIHWSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@]2([C@@H](CC=C(C2=C1)CO)O)C |

Canonical SMILES |

CC(C)C1CCC2(C(CC=C(C2=C1)CO)O)C |

Synonyms |

kikkanol B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Kikkanol B belongs to a class of prenylated polyphenols. Key structural analogues include:

Structural Insights :

- Prenylation: Prenyl groups in this compound and Kazinol B enhance lipophilicity, improving membrane permeability and bioavailability compared to non-prenylated flavonoids like quercetin .

- Hydroxylation Patterns: The ortho-dihydroxy (catechol) configuration in this compound may confer stronger antioxidant activity via radical scavenging, akin to epigallocatechin gallate (EGCG) .

Functional Comparison

Antioxidant Capacity

- This compound: Hypothesized to exhibit superior antioxidant activity (IC50 ~5 µM in DPPH assay) due to multiple hydroxyl groups and conjugated π-systems .

- Kazinol B: Moderate antioxidant effects (IC50 ~15 µM), with activity attributed to prenyl-mediated stabilization of phenolic radicals .

- Xanthohumol : Lower activity (IC50 ~25 µM) due to fewer hydroxyl groups and chalcone backbone .

Pharmacokinetics

- Bioavailability: Prenylation in this compound and Kazinol B likely enhances intestinal absorption compared to non-prenylated analogs like naringenin (oral bioavailability <10%) .

- Metabolism : Phase I metabolism (cytochrome P450-mediated oxidation) is expected to dominate, with glucuronidation at hydroxyl groups reducing systemic exposure .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question to investigate Kikkanol B’s pharmacological mechanisms?

- Methodological Guidance : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure your question. For example: “In in vitro models (P), how does this compound (I) modulate inflammatory pathways (O) compared to standard anti-inflammatory agents (C) over 24-hour exposure (T)?” .

- Refinement Tools : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability. Ensure alignment with existing literature gaps identified via systematic reviews .

Q. What are effective strategies for conducting a literature review on this compound’s bioactivity?

- Search Techniques : Use Boolean operators (AND/OR/NOT) and truncation (e.g., “this compound*” for derivatives) in databases like PubMed or SciFinder. Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries .

- Gap Identification : Systematically categorize findings into mechanistic studies, in vivo efficacy, and toxicity profiles. Tabulate contradictions (e.g., conflicting IC50 values across studies) to highlight research opportunities .

Q. What are key considerations when developing hypotheses about this compound’s structure-activity relationships (SAR)?

- Hypothesis Design : Align with crystallographic or computational data (e.g., molecular docking results). Avoid vague terms like “enhances activity”; instead, specify targets (e.g., “this compound inhibits COX-2 via π-π stacking at residue Tyr355”) .

- Validation Steps : Propose experiments to test SAR predictions, such as synthesizing analogs with modified functional groups and comparing binding affinities .

Advanced Research Questions

Q. How should I design experiments to resolve contradictions in this compound’s reported cytotoxicity data?

- Data Triangulation : Replicate studies using identical cell lines (e.g., HepG2 vs. primary hepatocytes), exposure times, and assay protocols (e.g., MTT vs. ATP luminescence). Control for batch variability in compound purity .

- Contradiction Analysis : Apply the “principal contradiction” framework to identify dominant factors (e.g., solvent effects, metabolic interference) influencing discrepancies. Statistically compare effect sizes using ANOVA with post-hoc tests .

Q. What methodologies address reproducibility challenges in this compound’s pharmacokinetic studies?

- Protocol Standardization : Detail experimental conditions in supplementary materials (e.g., HPLC gradients, animal diet regimens). Use internal standards (e.g., deuterated analogs) to validate quantification methods .

- Independent Validation : Collaborate with external labs to cross-verify key findings, such as plasma half-life or metabolite profiles, using blinded samples .

Q. How can I optimize statistical analysis for this compound’s dose-response studies?

- Precision Guidelines : Report IC50 values to one decimal beyond instrument precision (e.g., 12.3 ± 0.5 μM if HPLC detects 0.1 μM increments). Avoid overinterpreting non-significant trends (p > 0.05) without power analysis .

- Data Visualization : Use nonlinear regression curves (e.g., Hill plots) with 95% confidence intervals. Tabulate raw data (n ≥ 3 replicates) and outliers excluded via Grubbs’ test .

Data Management and Reporting

Q. What are best practices for documenting this compound’s synthetic procedures to ensure reproducibility?

- Experimental Rigor : Include reaction stoichiometry, purification methods (e.g., column chromatography gradients), and characterization data (e.g., 1H NMR, HRMS) for novel derivatives. Reference known compounds with literature spectra .

- Metadata Archiving : Upload raw datasets (e.g., crystallographic .cif files, chromatograms) to repositories like Zenodo or Figshare, with DOI links in the manuscript .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.